

# (Asp)2-Rhodamine 110: A Technical Guide for Researchers in Drug Discovery

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## Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B10783023

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**(Asp)2-Rhodamine 110**, also known as Rhodamine 110, bis-(L-aspartic acid amide), is a highly sensitive and specific fluorogenic substrate used for the detection of caspase-3 and caspase-7 activity. These caspases are key executioner enzymes in the apoptotic pathway, making this substrate an invaluable tool for researchers in drug development and life sciences to quantify apoptosis and screen for potential therapeutic agents that modulate this critical cellular process.

This technical guide provides an in-depth overview of **(Asp)2-Rhodamine 110**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

## Principle and Mechanism of Action

**(Asp)2-Rhodamine 110** is a non-fluorescent bisamide derivative of the highly fluorescent dye Rhodamine 110. The substrate is designed with two aspartic acid residues, which are part of the recognition sequence for caspase-3 and caspase-7 (DEVD). In its native state, the fluorescence of the Rhodamine 110 core is quenched. Upon the induction of apoptosis, active caspase-3 or caspase-7 specifically recognizes and cleaves the peptide bonds after the aspartic acid residues. This enzymatic cleavage occurs in a two-step process, first yielding a monoamide intermediate which is weakly fluorescent, and then the fully liberated Rhodamine 110, which exhibits a strong, green fluorescence. The resulting fluorescence intensity is directly proportional to the activity of caspase-3 and/or caspase-7 in the sample.

## Quantitative Data

Accurate and reproducible experimental design requires precise knowledge of the substrate's and resulting fluorophore's properties. The following tables summarize the key quantitative data for **(Asp)2-Rhodamine 110** and the liberated Rhodamine 110.

Property	Value	Reference(s)
Molecular Formula	C28H24N4O11	
Molecular Weight	592.51 g/mol	
Form	Solid	
Solubility	DMSO	
Storage	-20°C, protect from light	

Table 1: Physicochemical Properties of **(Asp)2-Rhodamine 110**

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~499 nm	<a href="#">[1]</a>
Emission Maximum ( $\lambda_{em}$ )	~521 nm	<a href="#">[1]</a>
Molar Extinction Coefficient ( $\epsilon$ )	Approximately 75,000 cm <sup>-1</sup> M <sup>-1</sup> in PBS	
Fluorescence Quantum Yield ( $\Phi$ )	~0.9	

Table 2: Spectral Properties of Rhodamine 110

Enzyme	Substrate	K <sub>m</sub> (μM)	Reference(s)
Caspase-3	Ac-DEVD-AFC	10.8	<a href="#">[2]</a>
Caspase-7	Ac-DEVD-AFC	15.1	<a href="#">[2]</a>

Table 3: Michaelis-Menten Constants (Km) for Similar Caspase Substrates. Note: Specific Km values for the cleavage of **(Asp)2-Rhodamine 110** by caspase-3 and caspase-7 are not readily available in the public domain. The values provided are for a similar substrate, Ac-DEVD-AFC, to give a general indication of the enzyme-substrate affinity.

## Experimental Protocols

This section provides a detailed methodology for a typical caspase-3/7 activity assay using **(Asp)2-Rhodamine 110** in a 96-well plate format, suitable for drug screening and basic research.

### Preparation of Cell Lysates

For Adherent Cells:

- Wash the cells once with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer (e.g., 100  $\mu$ L for a 6-well plate well). A common lysis buffer consists of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100  $\mu$ M EDTA. Protease inhibitors (other than those targeting caspases) can also be included.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.
- Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled tube.

For Suspension Cells:

- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS.
- Centrifuge again and discard the supernatant.

- Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer (e.g., 100  $\mu$ L per 1-5 million cells).
- Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.
- Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled tube.

## Caspase-3/7 Activity Assay

- Prepare Assay Buffer: A typical assay buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 1 mM EDTA.
- Prepare Substrate Stock Solution: Dissolve **(Asp)2-Rhodamine 110** in DMSO to a stock concentration of 10 mM. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Prepare Working Substrate Solution: Dilute the 10 mM stock solution in the assay buffer to a final working concentration of 50  $\mu$ M immediately before use.
- Assay Plate Setup:
  - Add 50  $\mu$ L of cell lysate to each well of a black, clear-bottom 96-well plate. It is recommended to determine the protein concentration of the lysates and normalize the amount of protein added to each well (e.g., 20-50  $\mu$ g of total protein).
  - Positive Control: In a separate well, add a known amount of active recombinant caspase-3 (e.g., 1-10 units) to 50  $\mu$ L of assay buffer.
  - Negative Control: In another well, pre-incubate the cell lysate from an apoptotic sample with a caspase-3/7 inhibitor (e.g., 10  $\mu$ M Ac-DEVD-CHO) for 15-30 minutes before adding the substrate.
  - Blank: Add 50  $\mu$ L of lysis buffer to a well to measure background fluorescence.
- Initiate the Reaction: Add 50  $\mu$ L of the 50  $\mu$ M working substrate solution to each well, bringing the total volume to 100  $\mu$ L.

- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically depending on the cell type and the level of caspase activity.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 499 nm and an emission wavelength of approximately 521 nm.

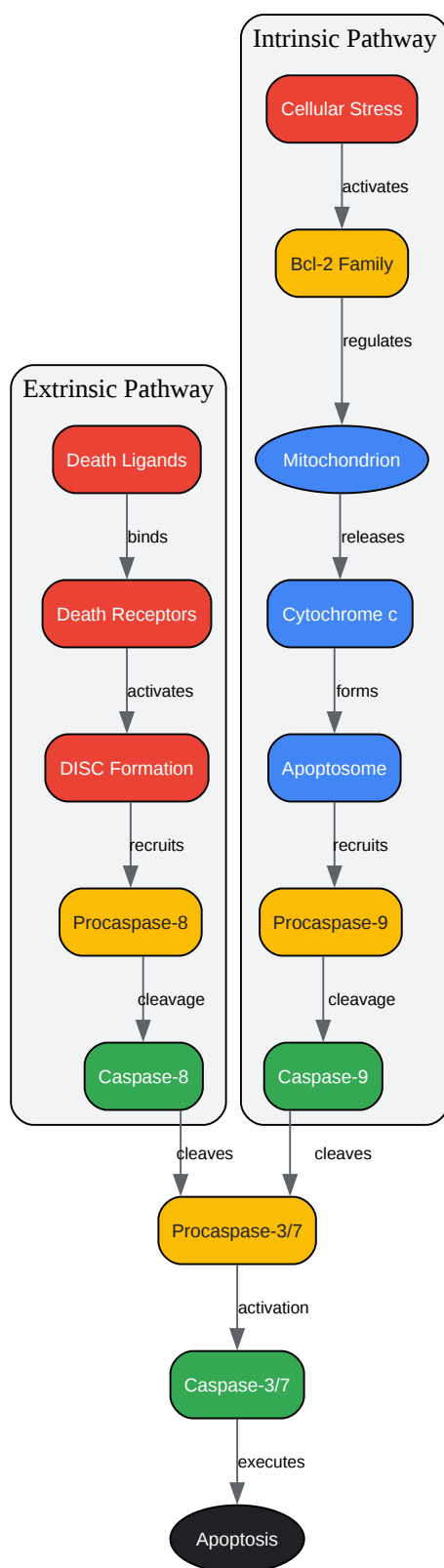
## Data Analysis

The caspase-3/7 activity is proportional to the fluorescence intensity. The activity can be expressed as relative fluorescence units (RFU) or can be quantified by generating a standard curve with known concentrations of free Rhodamine 110.

## Visualizations

### Apoptotic Signaling Pathway

The following diagram illustrates the central role of caspase-3 and caspase-7 in the apoptotic signaling cascade.

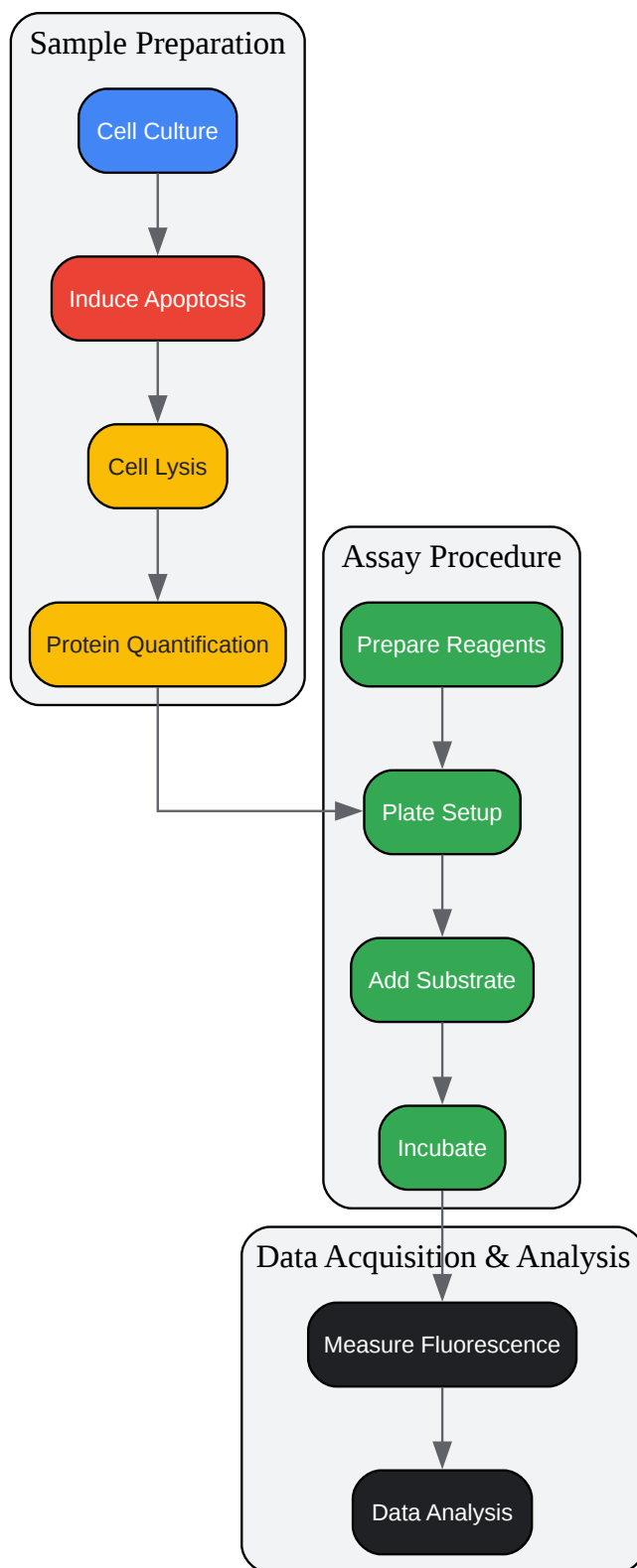


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Caption: The apoptotic signaling pathway, highlighting the convergence of the extrinsic and intrinsic pathways on the activation of executioner caspases-3 and -7.

## Experimental Workflow for Caspase-3/7 Assay

The following diagram outlines the key steps in performing a caspase-3/7 activity assay using **(Asp)2-Rhodamine 110**.



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Caption: A streamlined workflow for the **(Asp)2-Rhodamine 110** based caspase-3/7 activity assay.

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## References

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